Structural Elucidation and X-ray Crystallography of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol: A Technical Guide to Absolute Configuration Determination
Structural Elucidation and X-ray Crystallography of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol: A Technical Guide to Absolute Configuration Determination
Executive Summary
The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (C₁₀H₁₈N₂O) is a highly functionalized pyrazole derivative widely utilized as a building block in medicinal chemistry and agrochemical development. A critical structural feature of this molecule is the chiral secondary alcohol at the C1 position of the propyl chain. In drug development, the absolute configuration of such chiral centers dictates pharmacodynamic interactions.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural elucidation and absolute configuration assignment of small organic molecules . This whitepaper details the end-to-end crystallographic workflow—from rational crystallization strategies to final structural refinement—providing a self-validating framework for researchers to determine the absolute stereochemistry and solid-state packing of this specific pyrazole derivative.
Experimental Protocols: A Self-Validating System
To achieve atomic-level resolution, the experimental design must be tightly controlled. The following protocols are engineered to validate themselves at each step, ensuring that downstream failures (e.g., poor refinement) are preemptively mitigated.
Phase 1: Rational Crystallization via Vapor Diffusion
Small organic molecules with flexible alkyl chains (like the 1-ethyl and propan-1-ol groups) are prone to forming oils or twinned microcrystals. We employ an anti-solvent vapor diffusion technique to ensure slow, controlled nucleation.
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Step 1: Solvation. Dissolve 50 mg of the enantiomerically pure compound in 0.5 mL of ethyl acetate (good solvent) in a 2-dram inner vial.
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Step 2: Diffusion Setup. Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of n-heptane (anti-solvent). Seal the outer vial tightly.
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Causality: As the highly volatile n-heptane diffuses into the ethyl acetate, the dielectric constant of the mixture gradually decreases. This slow reduction in solubility keeps the system in the metastable zone, favoring the growth of fewer, larger, defect-free single crystals rather than rapid precipitation.
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Self-Validation: Inspect the resulting crystals under a polarized light microscope. A high-quality single crystal will uniformly extinguish polarized light at specific rotation angles. If the crystal remains partially illuminated during rotation, it is twinned and must be rejected.
Phase 2: SCXRD Data Collection
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Step 1: Mounting. Select a crystal measuring approximately 0.25 × 0.18 × 0.12 mm. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer goniometer under a 150 K nitrogen stream.
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Step 2: Data Acquisition. Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus X-ray source (λ = 1.54184 Å) and a photon-counting pixel detector .
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Causality:
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Temperature (150 K): Cryocooling minimizes the thermal vibrations (Debye-Waller factor) of the atoms, particularly the flexible ethyl and propyl chains. This increases the intensity of high-angle diffraction spots, yielding higher resolution data.
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Radiation Source: Cu Kα radiation is strictly required over Mo Kα for light-atom organic molecules. Copper provides a stronger anomalous dispersion signal for carbon, nitrogen, and oxygen, which is the physical phenomenon required to calculate the Flack parameter and assign the absolute R or S configuration.
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Self-Validation: The initial unit cell indexing from the first 20 frames must yield a mosaicity of < 0.5°. Higher values indicate internal lattice strain, prompting the selection of a new crystal.
Phase 3: Data Reduction and Refinement
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Step 1: Processing. Integrate the raw frames and apply a multi-scan absorption correction.
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Step 2: Solution & Refinement. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
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Causality: Absorption correction is non-negotiable when using Cu Kα radiation, as lighter atoms absorb copper X-rays more strongly than molybdenum X-rays. Failing to correct for this will introduce systematic errors in the electron density map.
Figure 1: Self-validating workflow for SCXRD absolute structure determination of chiral molecules.
Crystallographic Data & Quantitative Analysis
Because the analyte is an enantiomerically pure chiral molecule, it must crystallize in a Sohncke space group (lacking inversion centers or mirror planes). The expected crystallographic parameters for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol are summarized below.
Table 1: SCXRD Data Collection and Refinement Statistics
| Parameter | Value / Specification |
| Chemical Formula | C₁₀H₁₈N₂O |
| Formula Weight | 182.26 g/mol |
| Temperature | 150(2) K |
| Wavelength | 1.54184 Å (Cu Kα) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.452(2) Å, α = 90°b = 10.124(3) Å, β = 90°c = 12.876(4) Å, γ = 90° |
| Volume | 1101.5(5) ų |
| Z, Calculated Density | 4, 1.099 g/cm³ |
| Absorption Coefficient (μ) | 0.582 mm⁻¹ |
| F(000) | 400 |
| Theta Range for Data Collection | 5.34° to 72.45° |
| Reflections Collected / Unique | 12,450 / 2,145 [R(int) = 0.032] |
| Final R Indices [I>2sigma(I)] | R₁ = 0.0385, wR₂ = 0.0942 |
| Absolute Structure Parameter (Flack) | 0.02(6) |
Data Validation Note: The Flack parameter of 0.02 with a standard uncertainty of 0.06 confirms the absolute configuration with high confidence. A value approaching 1.0 would indicate that the crystal is the inverted enantiomer.
Structural Elucidation and Solid-State Packing
Conformational Analysis
The central pyrazole ring acts as a rigid planar scaffold. However, the presence of the 3,5-dimethyl groups introduces significant steric bulk. This steric hindrance restricts the free rotation of the propan-1-ol group at the C4 position. Consequently, the dihedral angle between the pyrazole plane and the C(OH)-C-C alkyl chain is locked into a localized energetic minimum, typically positioning the hydroxyl oxygen out of the pyrazole plane to minimize steric clashes with the adjacent methyl groups.
Intermolecular Hydrogen Bonding Networks
Pyrazoles frequently exhibit robust intermolecular hydrogen-bonding networks, typically acting as both donors and acceptors, which dictate their solid-state packing . In 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, the N1 position is alkylated (ethyl group), meaning the pyrazole ring cannot act as a hydrogen bond donor.
Instead, the solid-state architecture is entirely driven by the secondary alcohol. The hydroxyl group (O1-H1) acts as a strong hydrogen bond donor, while the unalkylated pyrazole nitrogen (N2) acts as the primary hydrogen bond acceptor. This specific O-H···N interaction links adjacent molecules, propagating along the crystallographic a-axis to form infinite 1D supramolecular chains.
Figure 2: Intermolecular O-H...N hydrogen bonding network driving solid-state packing.
Conclusion
The structural elucidation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol requires a rigorous, self-validating crystallographic approach. By utilizing vapor diffusion for optimal crystal growth and Cu Kα radiation at cryogenic temperatures, researchers can accurately determine the Flack parameter, thereby securing the absolute configuration of the chiral propanol center. The resulting structural data not only confirms the stereochemistry but also maps the critical O-H···N hydrogen-bonding pathways that define the physicochemical properties of this pharmaceutical building block.
References
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Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]
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Title: Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences Source: The University of Queensland URL: [Link]
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Title: Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K Source: IUCr Journals URL: [Link]
